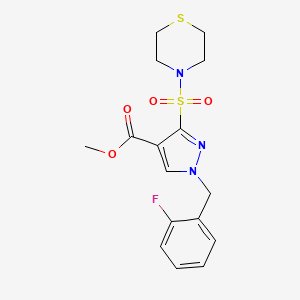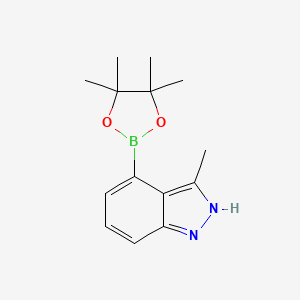
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a derivative of indazole with a boronic ester and a methyl group attached. Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure made up of carbon and nitrogen atoms . Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom .
科学的研究の応用
Synthesis and Structural Analysis
- The compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives, with its structure confirmed using various spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations have been employed to analyze its molecular structure and physicochemical properties (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).
Role in Molecular Conformation Studies
- It's used in the study of boric acid ester intermediates with benzene rings, where its molecular structure is optimized using DFT to align with crystal structures determined by X-ray diffraction. This research reveals insights into the molecular electrostatic potential and frontier molecular orbitals of the compound (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Contribution to Vibrational Properties Studies
- The compound is integral in synthesizing and characterizing structures that undergo DFT and TD-DFT calculations for comparative analysis of spectroscopic data. This research helps in understanding the vibrational properties and absorption bands of the title compounds (Wu, Chen, Chen, & Zhou, 2021).
Involvement in Microwave-Assisted Synthesis
- It is a key component in the microwave-assisted synthesis of indazole derivatives, contributing to improved yields and shortened reaction times. This application demonstrates its role in developing efficient synthesis methods for substituted tetrahydroindazole derivatives (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Application in Docking Studies
- The compound is used in synthesizing piperazine-1-yl-1H-indazole derivatives for medicinal chemistry, with docking studies revealing its potential pharmaceutical applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some boronic esters can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
作用機序
Target of Action
Boronic acid pinacol esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The compound acts as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its organoboron group to a metal catalyst, typically palladium . This process is followed by oxidative addition, where the palladium catalyst forms a new bond with an electrophilic organic group .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific biochemical pathways affected by this compound would depend on the other reactants involved in the cross-coupling reaction.
Pharmacokinetics
It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved. The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group . Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable metal catalyst, typically palladium .
生化学分析
Biochemical Properties
It is known that boronic esters, such as this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures
Temporal Effects in Laboratory Settings
It is known that boronic esters are usually bench stable, easy to purify, and often even commercially available . These features make them attractive for chemical transformations in laboratory settings.
Metabolic Pathways
It is known that the boron moiety in boronic esters can be converted into a broad range of functional groups . These transformations could potentially affect metabolic flux or metabolite levels.
特性
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCUANLWOYIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)
![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)
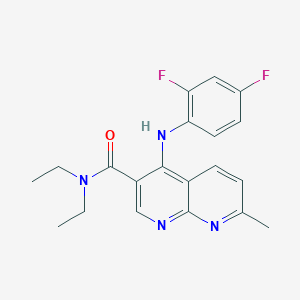
![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)
![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)
![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)
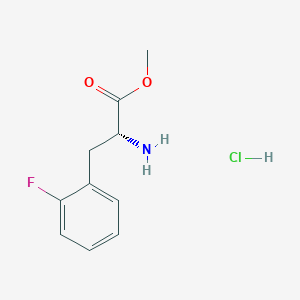
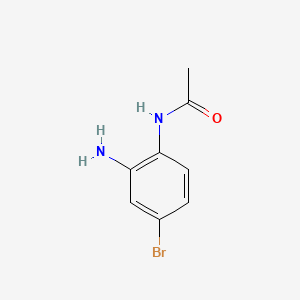
![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)
![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)
